molecular formula C26H27FN10 B12439728 1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine

1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine

Cat. No.: B12439728
M. Wt: 498.6 g/mol
InChI Key: DWYRIWUZIJHQKQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of this compound reflects its intricate architecture. Breaking down the name:

  • 1-(4-Fluorophenyl) : A fluorine atom substitutes the para position of a benzene ring, forming the first substituent on the central ethanamine backbone.
  • 1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl) : The second substituent consists of a pyrimidin-5-yl group linked to a piperazine ring. This piperazine is further connected to a pyrrolo[2,1-f]triazine core, which bears a 1-methyl-1H-pyrazol-4-yl moiety at position 6.

The molecular formula, C26H27FN10 , confirms the presence of 26 carbon atoms, 27 hydrogen atoms, 1 fluorine atom, and 10 nitrogen atoms. The calculated molecular weight is 498.6 g/mol, consistent with the presence of multiple heterocyclic rings and a fluorine substituent.

Property Value
Molecular Formula C26H27FN10
Molecular Weight (g/mol) 498.6
Heteroatom Composition 1 F, 10 N

Crystallographic and Spectroscopic Elucidation

While direct crystallographic data for this compound is not publicly available, structural analogs provide insights. For example, the patent US9944651B2 describes related pyrrolotriazine-piperazine derivatives with resolved stereochemistry, such as (1R)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine. These analogs exhibit planar pyrrolotriazine and pyrimidine rings, with the piperazine adopting a chair conformation in solid-state structures.

Spectroscopic characterization likely involves:

  • Nuclear Magnetic Resonance (NMR) : The 4-fluorophenyl group would show a singlet at ~7.0–7.3 ppm for aromatic protons, while the pyrimidine’s protons resonate near 8.5–9.0 ppm. Piperazine protons typically appear as broad singlets at 2.5–3.5 ppm.
  • Mass Spectrometry : A molecular ion peak at m/z 498.6 would confirm the molecular weight, with fragmentation patterns reflecting cleavage of the piperazine-pyrrolotriazine bond.

Conformational Flexibility of the Piperazine-Pyrrolotriazine-Pyrimidine Core

The molecule’s core exhibits limited flexibility due to its fused heterocycles:

  • Pyrrolo[2,1-f]triazine : The bicyclic system is rigid, forcing the adjacent piperazine into specific orientations.
  • Piperazine Ring : While piperazine typically adopts chair or boat conformations, steric hindrance from the pyrrolotriazine and pyrimidine substituents likely restricts it to a chair form.
  • Pyrimidine-Piperazine Linkage : The ethylamino chain between pyrimidine and piperazine introduces rotational freedom, enabling adaptive binding in biological targets.

Molecular dynamics simulations of analogous compounds reveal that the piperazine ring’s nitrogen atoms maintain hydrogen-bonding capabilities despite conformational constraints, a feature critical for receptor interactions.

Electronic Effects of the 4-Fluorophenyl Substituent

The 4-fluorophenyl group exerts significant electronic effects:

  • Inductive Withdrawal : Fluorine’s electronegativity (-I effect) reduces electron density on the adjacent benzene ring, polarizing the C–F bond and creating a dipole moment.
  • Resonance Effects : Fluorine’s lone pairs participate in limited resonance with the aromatic system, stabilizing the ring without significantly altering charge distribution.

These electronic properties enhance the compound’s ability to engage in hydrophobic and dipole-dipole interactions within binding pockets. For instance, the fluorophenyl group’s electron-deficient aromatic system may facilitate π-π stacking with electron-rich residues in enzymatic active sites.

Electronic Impact Summary :

Effect Consequence
Inductive withdrawal Increased polarity, improved aqueous solubility
Resonance stabilization Enhanced aromatic ring stability
Dipole moment Stronger interactions with polar residues

Properties

Molecular Formula

C26H27FN10

Molecular Weight

498.6 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine

InChI

InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3

InChI Key

DWYRIWUZIJHQKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N

Origin of Product

United States

Preparation Methods

Deprotection Conditions:

  • Acid: 4M HCl in dioxane.
  • Temperature: Room temperature to 50°C.
  • Yield: >85% after neutralization.

Pyrimidine Ring Construction and Functionalization

The pyrimidine segment is synthesized separately and coupled to the piperazine intermediate. 2,4-Dichloropyrimidine is reacted with the piperazine-bearing pyrrolotriazine derivative in THF, using N,N-diisopropylethylamine (DIPEA) as a base. The remaining chlorine atom at the 2-position is substituted with a 5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl] group via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Critical Parameters:

  • Catalyst: Palladium(II) acetate with Xantphos ligand.
  • Solvent: 1,4-Dioxane.
  • Temperature: 100°C for 12–24 hours.

Final Coupling and Chiral Resolution

The ethylamine side chain with the 4-fluorophenyl group is introduced through reductive amination or asymmetric synthesis. In EP4298100A1, (1S)-1-(4-fluorophenyl)ethan-1-amine is coupled to the pyrimidine intermediate using tert-butyl piperazine-1-carboxylate as a transient protecting group. Chiral resolution is achieved via diastereomeric salt formation with (2S,3S)-2,3-bis(4-methylbenzoyloxy)butanedioic acid.

Optical Purity Data:

Step Enantiomeric Excess (ee) Method
After Resolution >99% Chiral HPLC (CHIRALPAK IC-3)

Purification and Analytical Characterization

Final purification involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water. Purity is validated via HPLC (>98%), and structural confirmation is performed using NMR and high-resolution mass spectrometry (HRMS).

Representative Analytical Data:

  • 1H NMR (DMSO-d6): δ 8.86 (s, 1H, triazine-H), 7.38 (s, 1H, pyrazole-H), 7.15 (s, 1H, aryl-H), 3.81 (s, 3H, N-CH₃).
  • HRMS (EI): m/z 569.2121 [M+H]⁺ (calc. for C₂₈H₂₆F₄N₁₀).

Scalability and Process Optimization

Large-scale synthesis (EP4298100A1) emphasizes solvent recycling and catalytic efficiency. Key improvements include:

  • Replacing CuBr with CuCl₂·2H₂O (cost reduction).
  • Using DMSO instead of DMF (easier work-up).
  • One-pot deprotection and crystallization to avoid intermediate isolation.

Comparative Yield Analysis:

Step Lab-Scale Yield Pilot-Scale Yield
Triazine Core 65% 78%
Final Coupling 45% 62%

Chemical Reactions Analysis

Stability and Degradation Reactions

Avapritinib exhibits sensitivity to environmental conditions, as demonstrated in forced degradation studies :

Condition Degradation Pathway Major Degradants % Degradation (24h)
Acidic (0.1N HCl)Hydrolysis of triazine ringDes-methyl analog + fluorophenyl fragments12–15%
Basic (0.1N NaOH)Piperazine ring openingPyrimidine-piperazine cleavage products8–10%
Oxidative (H₂O₂)N-oxidation of pyrazolePyrazole N-oxide5–7%
Thermal (80°C)Dehydration of ethanamine groupCyclized imine derivative<3%

Notable Observations :

  • Crystalline forms (e.g., Form A in US11964980B2 ) enhance stability under humid conditions (25°C/60% RH: <0.5% degradation over 6 months).

  • Light exposure causes minimal decomposition due to UV-resistant packaging .

pH-Dependent Reactivity

The compound’s solubility and reactivity vary with pH:

  • Acidic conditions (pH <3) : Protonation of the piperazine nitrogen increases solubility but accelerates triazine hydrolysis .

  • Neutral to basic (pH 7–9) : Ethylamine group remains deprotonated, favoring crystalline stability .

Table : pH-Solubility Profile (25°C)

pH Solubility (mg/mL)
1.212.5 ± 0.3
6.80.8 ± 0.1
7.40.5 ± 0.1

Analytical Characterization of Reactivity

Advanced techniques validate reaction outcomes and stability:

Method Application Key Findings
XRD (X-ray diffraction)Polymorph identification Form A shows P2₁2₁2₁ space group symmetry.
DSC (Differential Scanning Calorimetry)Thermal stability assessment Melting point: 218–220°C (endothermic peak) .
HPLC-MSDegradant profiling Detects N-oxide (m/z 515.2) and des-methyl analog.

Scientific Research Applications

1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as oncogenic KIT and PDGFRA. These interactions can lead to the inhibition of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with Avapritinib, such as fluorophenyl, pyrazole, or piperazine groups, but differ in bioactivity due to substituent variations:

Compound Name Molecular Formula Molecular Weight (g/mol) Target/Mechanism Therapeutic Area Key Structural Differences
Avapritinib C₂₆H₂₇FN₁₀ 498.56 KIT, PDGFRα Oncology (GIST, mastocytosis) Pyrrolo[2,1-f][1,2,4]triazine core, (S)-configuration
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole C₁₇H₁₀F₅N₂ 336.27 Not reported Not specified Trifluoropropenyl linker, lacks piperazine/pyrimidine
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine C₂₄H₂₄FN₇ 453.50 Not reported Not specified Pyrrolo-triazole core, methylphenyl substitution
Selumetinib Sulfate C₁₇H₁₇BrClFN₄O₇S 555.76 MEK1/2 Oncology (NF1-related tumors) Benzimidazole derivative, sulfate salt
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one C₁₈H₂₀F₃N₅O 403.38 Not reported Not specified Butanone linker, lacks pyrrolotriazine

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (based on MACCS and Morgan fingerprints), Avapritinib exhibits <50% similarity to most analogues due to its unique pyrrolotriazine-piperazine-pyrimidine framework . For example:

  • Selumetinib : 30% similarity (Tanimoto-Morgan) due to divergent core structures (benzimidazole vs. pyrrolotriazine).
  • Compound 7 () : 45% similarity (Dice-MACCS) driven by shared fluorophenyl and pyrazole groups.

Research Findings and Key Differentiators

Efficacy and Selectivity

  • Avapritinib demonstrates >100-fold selectivity for mutant KIT (D816V) over wild-type isoforms, reducing cardiotoxicity risks associated with broader kinase inhibition .

Structural Optimization Challenges

  • The pyrrolo[2,1-f][1,2,4]triazine core in Avapritinib enhances binding affinity to KIT’s ATP-binding pocket but requires chiral resolution to isolate the active (S)-enantiomer .
  • Analogues lacking this core (e.g., ) show reduced kinase inhibition, underscoring its critical role .

Patent and Clinical Advancements

  • Avapritinib’s patents highlight crystalline form stabilization (WO2020210669A1) and cost-effective synthesis of intermediates (WO2022180416A1), addressing earlier challenges in scalability .

Biological Activity

1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine, commonly known as Avapritinib , is a small molecule inhibitor primarily targeting specific kinases involved in various signaling pathways associated with cancer. Understanding its biological activity is crucial for its application in therapeutic settings, particularly in oncology.

  • Molecular Formula : C₂₆H₂₇FN₁₀
  • Molecular Weight : 498.56 g/mol
  • CAS Number : 1703793-34-3

Avapritinib selectively inhibits the activity of certain receptor tyrosine kinases (RTKs), notably KIT and PDGFRA , which play significant roles in cell proliferation and survival. This inhibition leads to reduced tumor growth in cancers driven by mutations in these kinases.

Antitumor Efficacy

Avapritinib has shown significant antitumor activity in various preclinical models:

  • Inhibition of Tumor Growth : In studies involving cell lines such as HMCB and GIST-T1, Avapritinib demonstrated IC50 values indicating potent growth inhibition. For instance, it exhibited an IC50 of approximately 0.01 µM against GIST cells harboring the KIT mutation .
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic signals. This effect is particularly pronounced in cells with constitutive activation of KIT signaling pathways .
  • Case Studies :
    • A clinical trial involving patients with advanced gastrointestinal stromal tumors (GISTs) showed a significant response rate to Avapritinib, with many patients achieving partial or complete responses .
    • Another study highlighted its effectiveness against systemic mastocytosis, where it led to marked reductions in mast cell burden and associated symptoms .

Pharmacokinetics

Avapritinib exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours post-administration.
  • Distribution : High volume of distribution indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized by CYP3A4 with active metabolites contributing to its pharmacological effects.

Safety and Toxicology

While Avapritinib is generally well-tolerated, side effects have been noted:

  • Common adverse effects include nausea, fatigue, and hematologic abnormalities such as thrombocytopenia.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for the preparation of this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including condensation of pyrrolo[2,1-f][1,2,4]triazine precursors with fluorophenyl-substituted pyrimidines. Key steps include:

  • Step 1 : Formation of the pyrrolo[2,1-f][1,2,4]triazine core via cyclization of 1-methyl-1H-pyrazole-4-carbaldehyde with aminopyrimidine derivatives under reflux in ethanol .
  • Step 2 : Piperazine coupling using Buchwald-Hartwig amination or nucleophilic substitution, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
  • Critical Parameters : Reaction temperature (70–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:halide) significantly affect yield (reported 60–85%) and purity (>95% by HPLC) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms stereochemistry and crystallinity. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.5088 Å, b = 9.8797 Å, and α = 79.906° were reported for related fluorophenyl-pyrazole analogs .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.2–8.5 ppm and piperazine CH₂ groups at δ 2.8–3.5 ppm .
  • HRMS : Molecular ion peaks at m/z 510.21 [M+H]⁺ (calculated for C₂₇H₂₄FN₉) .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Co-crystallization with counterions (e.g., HCl) improves aqueous solubility. For example, crystalline forms of the (S)-enantiomer showed enhanced dissolution rates in pH 6.8 buffers .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) increases plasma half-life by 3-fold in rodent models .
  • LogP Optimization : Substituent modifications (e.g., replacing 4-fluorophenyl with pyridinyl) reduce LogP from 3.2 to 2.7, enhancing membrane permeability .

Q. How do structural modifications at the pyrrolo[2,1-f][1,2,4]triazine moiety impact target binding affinity?

  • Methodological Answer :

  • SAR Studies :
  • Pyrazole Substitution : Replacing 1-methyl-1H-pyrazol-4-yl with 1H-indazol-4-yl decreases IC₅₀ against kinase targets (e.g., JAK2) from 12 nM to 48 nM, indicating steric hindrance effects .
  • Piperazine Linkers : Elongating the piperazine chain (e.g., adding methylene groups) reduces conformational rigidity, lowering binding entropy .
  • Docking Simulations : Molecular dynamics (MD) using Autodock Vina reveal hydrogen bonds between the triazine N3 atom and kinase hinge regions (e.g., Glu⁹⁰³ in JAK2) .

Q. What contradictory data exist regarding the compound’s off-target effects, and how can they be resolved?

  • Methodological Answer :

  • Contradiction : Some studies report potent inhibition of phosphodiesterase 4 (PDE4) (IC₅₀ = 50 nM), while others show no activity below 1 µM .
  • Resolution :
  • Assay Conditions : Differences in ATP concentration (1 mM vs. 10 µM) and enzyme sources (recombinant vs. tissue-extracted PDE4) may explain discrepancies.
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) with broad-spectrum probes (e.g., FP-rhodamine) to map off-target interactions systematically .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate the compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer :

  • Cell Lines : Use panels with diverse genetic backgrounds (e.g., NCI-60) to assess selectivity.
  • Protocol :

Dose Range : 0.1–100 µM, 72-hour exposure.

Viability Assays : Combine MTT (metabolic activity) and Annexin V/PI staining (apoptosis).

Data Normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) .

Q. What computational methods predict metabolic liabilities of this compound?

  • Methodological Answer :

  • Software Tools :
  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or StarDrop’s WhichP450 module to identify vulnerable sites (e.g., N-demethylation at the pyrazole group) .
  • Glucuronidation : MetaSite 6.0 predicts phase II metabolism at the fluorophenyl ring’s para-position .

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